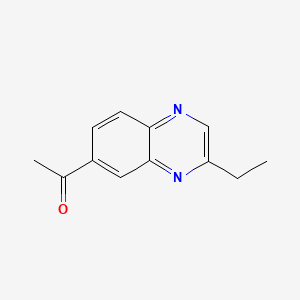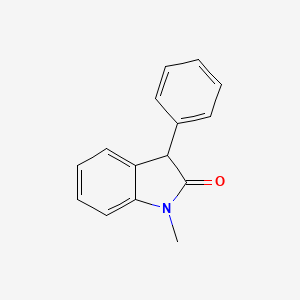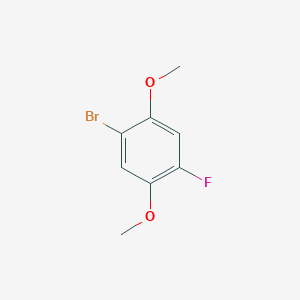
1-Bromo-2,5-dimethoxy-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-fluoro-2,5-dimethoxybenzene is an aromatic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-fluoro-2,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-fluoro-2,5-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-fluoro-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones, while reduction reactions can yield hydroquinones.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like ceric ammonium nitrate (CAN) for oxidation reactions.
Major Products:
Nitration: 1-bromo-4-fluoro-2,5-dimethoxy-3-nitrobenzene.
Sulfonation: 1-bromo-4-fluoro-2,5-dimethoxybenzenesulfonic acid.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-4-fluoro-2,5-dimethoxybenzene finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-bromo-4-fluoro-2,5-dimethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . These intermediates facilitate the introduction of various substituents onto the benzene ring, leading to the formation of diverse products. The methoxy groups can also participate in electron-donating interactions, stabilizing reaction intermediates and influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2,5-dimethoxybenzene
- 1,4-Difluoro-2,5-dimethoxybenzene
- 1-Bromo-4-iodo-2,5-dimethoxybenzene
Comparison: 1-Bromo-4-fluoro-2,5-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. Compared to 1-bromo-2,5-dimethoxybenzene, the fluorine atom in 1-bromo-4-fluoro-2,5-dimethoxybenzene increases the compound’s reactivity towards nucleophiles. The presence of multiple halogens in 1-bromo-4-iodo-2,5-dimethoxybenzene further enhances its versatility in synthetic applications .
Propriétés
IUPAC Name |
1-bromo-4-fluoro-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPGSXGWTGYEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
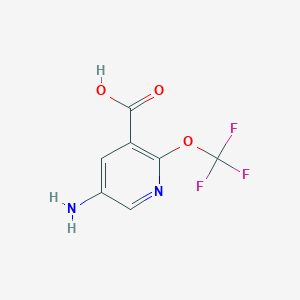


![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
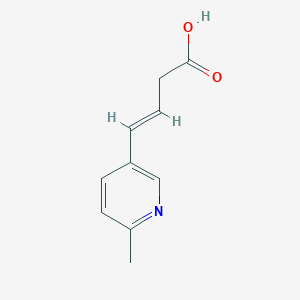
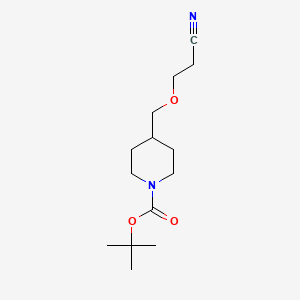
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
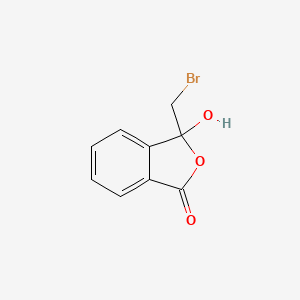
![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
